

Application Notes and Protocols for Poly-D-lysine Hydrobromide Coating

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Compound of Interest

Compound Name: Poly-D-lysine hydrobromide (MW 84000)

Cat. No.: B15603764

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These application notes provide detailed protocols and quantitative data for the use of Poly-D-lysine (PDL) hydrobromide as a coating agent to promote cell adhesion on various culture surfaces. PDL is a synthetic, positively charged polymer that enhances cell attachment through electrostatic interactions with the negatively charged cell membrane. Its resistance to enzymatic degradation makes it ideal for long-term cell cultures.^{[1][2]}

Data Presentation: Optimizing Incubation Time

The incubation time of the PDL solution is a critical parameter that can influence the coating's effectiveness. While a short incubation period can be sufficient for cell attachment, longer durations may be beneficial for creating a more uniform coating surface.

Table 1: Effect of Incubation Time on Cell Adherence

Incubation Time	PDL Concentration	Cell Type	Outcome	Reference
5 minutes	100 µg/ml	HEK 293	Sufficient to obtain maximum cell adherence; longer incubation did not improve attachment.	[3]
10 minutes	20 µg/ml	Primary Cortical Neurons	Homogeneous coating still developing.	[4]
20 minutes	20 µg/ml	Primary Cortical Neurons	Homogeneous coating still developing.	[4]
30 minutes	20 µg/ml	Primary Cortical Neurons	Homogeneous coating still developing.	[4]
1 hour	50 µg/mL	Primary Rat Cortical Neurons	Recommended for optimal cell growth.	[5]
1-24 hours	50 µg/ml	General Cell Culture	Effective for cell attachment.	[6]
Overnight	Not specified	General Cell Culture	An option for coating, though shorter times are often sufficient.	
100 minutes	20 µg/ml	Primary Cortical Neurons	Improved homogeneity of the PDL layer compared to shorter incubation times.	[4]

Table 2: Summary of Recommended Incubation Times from Various Protocols

Source/Supplier	Recommended Incubation Time	Temperature
Sigma-Aldrich	5 minutes	Room Temperature
Thermo Fisher Scientific (Gibco)	1 hour	Room Temperature
Various Protocols Compilation	5 minutes to 24 hours	Room Temperature or 37°C
A study on HEK 293 cells	At least 5 minutes	Room Temperature

Experimental Protocols

Below are detailed protocols for the preparation and application of Poly-D-lysine hydrobromide coating on culture surfaces.

Protocol 1: Rapid Coating for General Cell Culture

This protocol is suitable for most standard cell lines and applications where rapid cell attachment is desired.

Materials:

- Poly-D-lysine hydrobromide (MW 70,000-150,000)
- Sterile tissue culture grade water or phosphate-buffered saline (PBS)
- Sterile culture vessels (e.g., multi-well plates, flasks, glass coverslips)
- Sterile pipettes and tips
- Laminar flow hood

Procedure:

- **Reconstitution:** Prepare a 0.1 mg/mL (100 µg/mL) stock solution of PDL by dissolving it in sterile water or PBS. Ensure complete dissolution by gentle swirling. For long-term storage, the stock solution can be filter-sterilized and stored at -20°C in aliquots.
- **Coating:** Add a sufficient volume of the 0.1 mg/mL PDL solution to completely cover the culture surface.
- **Incubation:** Incubate for 5 to 60 minutes at room temperature in a laminar flow hood. A 5-minute incubation is often sufficient for robust cell attachment.^[3]
- **Aspiration:** Carefully aspirate the PDL solution from the culture vessel.
- **Rinsing:** Wash the surface 2-3 times with sterile water or PBS to remove any unbound PDL. Residual PDL can be toxic to cells.
- **Drying:** Allow the coated surface to dry completely in the laminar flow hood (approximately 2 hours).
- **Storage:** Coated cultureware can be used immediately or stored at 4°C for up to two weeks.

Protocol 2: Coating for Enhanced Homogeneity and Neuronal Cultures

This protocol is recommended for sensitive cell types, such as primary neurons, where a highly uniform coating is beneficial for optimal growth and morphology.

Materials:

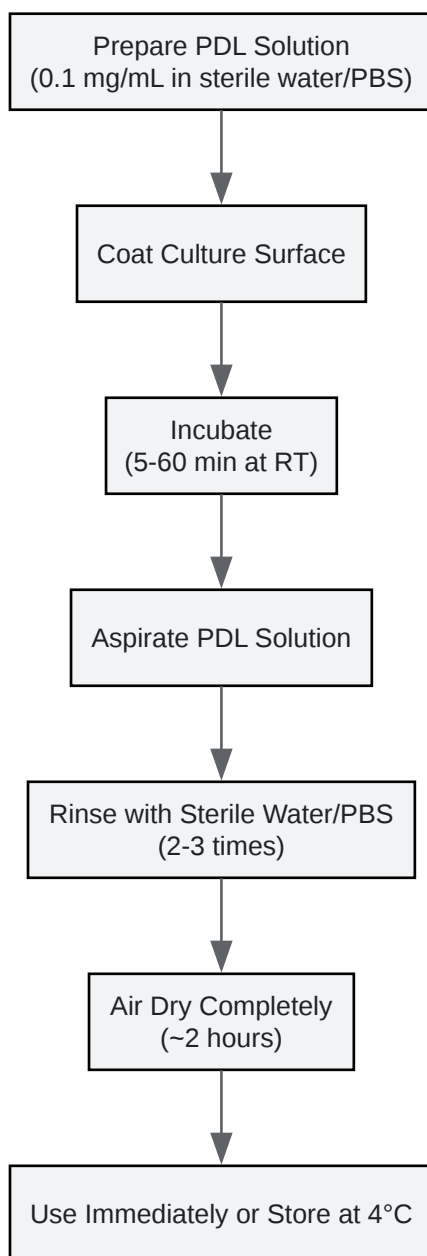
- Poly-D-lysine hydrobromide (MW 70,000-150,000)
- Sterile ultrapure water
- Sterile culture vessels (e.g., glass coverslips, microplates)
- Sterile pipettes and tips
- Laminar flow hood

Procedure:

- Reconstitution: Prepare a 20 µg/mL working solution of PDL in sterile ultrapure water.
- Coating: Add the PDL solution to the culture vessels, ensuring the entire surface is covered.
- Incubation: Incubate for 100 minutes at room temperature in a laminar flow hood to achieve a more homogeneous PDL layer.^[4]
- Aspiration: Gently remove the PDL solution.
- Rinsing: Rinse the surface three times with sterile ultrapure water.
- Drying: Let the coated surface air dry completely in the laminar flow hood.
- Cell Seeding: The coated vessels are now ready for cell seeding.

Mandatory Visualizations

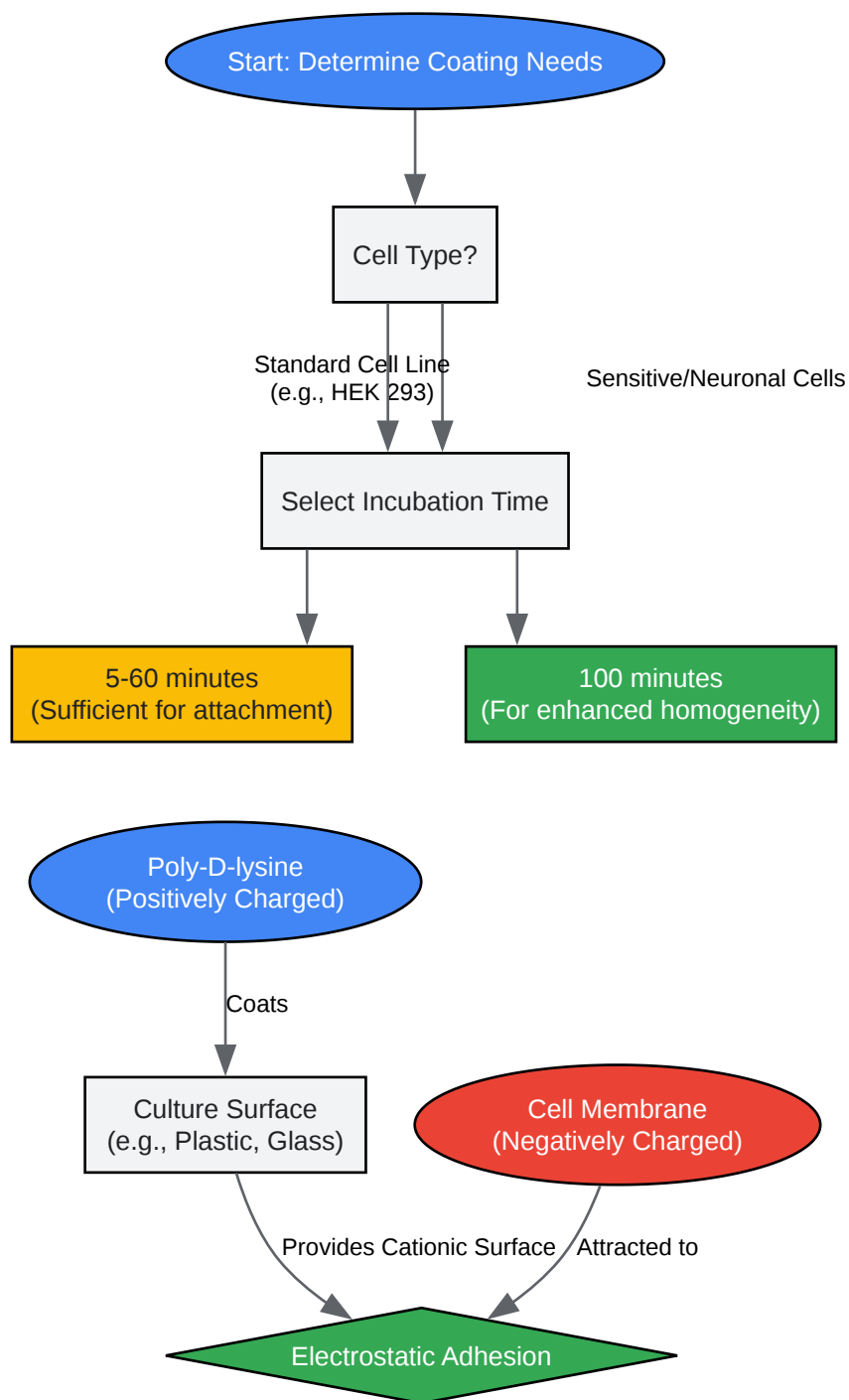
Diagram 1: General Workflow for Poly-D-lysine Coating



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Caption: A generalized workflow for coating culture surfaces with Poly-D-lysine hydrobromide.

Diagram 2: Decision Tree for Selecting Incubation Time



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